propan-2-yl (3Z)-4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate
Overview
Description
Propan-2-yl (3Z)-4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, an amino group, and a phenylbutenoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (3Z)-4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with an amine to form the hydroxyphenyl intermediate.
Coupling with Phenylbutenoate: The hydroxyphenyl intermediate is then coupled with a phenylbutenoate derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Final Esterification: The final step involves the esterification of the coupled product with propan-2-yl alcohol to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (3Z)-4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Propan-2-yl (3Z)-4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of propan-2-yl (3Z)-4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Propan-2-yl (3Z)-4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate can be compared with other similar compounds, such as:
Propan-2-yl (3Z)-4-[(4-methoxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate: This compound has a methoxy group instead of a hydroxy group, which may affect its chemical and biological properties.
Propan-2-yl (3Z)-4-[(4-chlorophenyl)amino]-2-oxo-4-phenylbut-3-enoate:
Propan-2-yl (3Z)-4-[(4-nitrophenyl)amino]-2-oxo-4-phenylbut-3-enoate: The nitro group can significantly alter the compound’s electronic properties and reactivity.
Each of these similar compounds has unique features that distinguish them from this compound, highlighting the importance of the specific functional groups in determining their properties and applications.
Properties
IUPAC Name |
propan-2-yl (Z)-4-(4-hydroxyanilino)-2-oxo-4-phenylbut-3-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-13(2)24-19(23)18(22)12-17(14-6-4-3-5-7-14)20-15-8-10-16(21)11-9-15/h3-13,20-21H,1-2H3/b17-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRODDMKJKSADTG-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=O)C=C(C1=CC=CC=C1)NC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C(=O)/C=C(/C1=CC=CC=C1)\NC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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